molecular formula C13H16ClN5O4 B11925744 (3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11925744
M. Wt: 341.75 g/mol
InChI Key: SCDBSUXKSXWETL-USXOJEKESA-N
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Description

(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic nucleoside analogue designed for advanced biochemical and pharmacological research. This compound features a purine base and a chemically modified tetrahydrofuran sugar moiety. The structural characteristics of this molecule, including the 2-amino-6-chloro substitution on the purine base and the unique (3R,4R,5R)-3-allyl-5-(hydroxymethyl) configuration on the furanose ring, suggest its potential application as a key intermediate in nucleoside chemistry or as a probe for studying enzymatic processes. Researchers may investigate its utility as a potential inhibitor for viral polymerases or cellular enzymes involved in nucleotide metabolism, given that related nucleoside analogues are known to target such pathways . The presence of the allyl group provides a versatile handle for further synthetic modification via click chemistry or other coupling reactions, enabling the creation of more complex molecular constructs or probes. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

(3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol

InChI

InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11?,13-/m1/s1

InChI Key

SCDBSUXKSXWETL-USXOJEKESA-N

Isomeric SMILES

C=CC[C@]1([C@@H]([C@H](OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Canonical SMILES

C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Origin of Product

United States

Biological Activity

(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrofuran ring, an allyl group, and a purine moiety, suggesting diverse biological activities. This article explores its biological activity, including antiviral and antitumor properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H16ClN5O4
Molecular Weight341.75 g/mol
CAS Number1378912-51-6

The structural features include a hydroxymethyl group and a chlorine atom on the purine ring, which are critical for its biological interactions.

Antiviral Properties

Preliminary studies indicate that compounds with similar structures exhibit antiviral activities by inhibiting viral replication. The purine moiety is known to interfere with nucleic acid synthesis in viruses. For instance, analogs of this compound have shown efficacy against various viral infections through mechanisms such as:

  • Inhibition of viral polymerases : Compounds targeting viral replication machinery.
  • Interference with host cell pathways : Modulating cellular responses to viral infections.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research has indicated that certain nucleoside analogs can disrupt cancer cell proliferation through:

  • Inhibition of DNA synthesis : The purine structure mimics natural nucleotides, potentially leading to faulty DNA replication.
  • Induction of apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.

Enzyme Interactions

The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism. Its interaction with enzymes like adenosine deaminase could modulate levels of adenosine in the body, impacting various physiological processes.

The biological activity of this compound likely involves several mechanisms:

  • Binding Affinity : The compound's ability to bind to specific enzymes or receptors influences its pharmacological effects.
  • Modulation of Signaling Pathways : By interacting with cellular signaling pathways, it can alter gene expression and metabolic processes.
  • Metabolic Stability : Understanding how the compound is metabolized can provide insights into its efficacy and safety profile.

Case Studies and Research Findings

Recent studies have examined the biological activity of related compounds and their implications for therapeutic use:

  • Antiviral Studies : A study on purine derivatives showed that certain compounds effectively inhibited HIV replication by targeting reverse transcriptase .
  • Antitumor Activity : Research on 6-chloropurine derivatives demonstrated significant cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : Investigations into the inhibition of adenosine deaminase revealed that modifications to the purine structure could enhance binding affinity and selectivity .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that (3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may exhibit several significant biological activities:

  • Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
  • Antitumor Activity : The structural components may interfere with cellular proliferation pathways.
  • Enzyme Inhibition : The purine derivative could act as a competitive inhibitor of certain enzymes involved in nucleotide metabolism.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that require careful optimization to achieve high purity and yield. Key steps may include:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the allyl group.
  • Incorporation of the purine moiety.

Each step is crucial for ensuring the desired biological activity and stability of the final product.

Potential Applications

The potential applications of this compound include:

Application AreaDescription
Medicinal Chemistry Development of antiviral and anticancer agents based on its structural properties.
Biochemical Research Investigating enzyme interactions and metabolic pathways involving purine derivatives.
Pharmaceuticals Potential use in drug formulations targeting specific diseases or conditions related to viral infections or tumors.

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that similar purine derivatives significantly inhibited the replication of certain viruses in vitro, suggesting that this compound could be explored for antiviral drug development.
  • Antitumor Mechanism : Research indicated that compounds with structural similarities to this molecule displayed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparison with Similar Compounds

Structural Variations in Purine Substitutions

The 2- and 6-positions of the purine ring are critical for modulating receptor affinity and selectivity. Key analogs include:

Compound Name Purine Substituents Sugar Modifications Key Properties/Activities References
Target Compound 2-Amino-6-chloro 3-Allyl, 5-hydroxymethyl Enhanced lipophilicity; potential A1/A2a activity -
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-... 6-Chloro None (standard THF) MW 286.67; research-grade adenosine analog
Compound 7 () 6-Amino-2-chloro None Synthesized via NH4Cl/DMF reaction
Compound 9 () 2,6-Diamino None Hydrogenation product with Raney Ni
YZG-330 () 6-((R)-1-Phenylpropyl)amino 5-Hydroxymethyl A1 receptor agonist; hypothermic effects in mice

Key Findings :

  • 2-Amino vs.
  • 6-Substituents: 6-Chloro (target and ) vs. 6-amino () alters steric and electronic profiles. Chlorine’s bulkiness may hinder enzyme binding, while amino groups enhance solubility.
Modifications on the Sugar Moiety

The THF ring’s substitutions significantly impact conformational flexibility and bioavailability:

Compound Name Sugar Modifications Impact on Properties References
Target Compound 3-Allyl, 5-hydroxymethyl Allyl increases lipophilicity; hydroxymethyl retains polarity -
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-...) 2-Acetoxymethyl, 3,4-diacetate Acetylation enhances metabolic stability
Compound 12a () 5-Hydroxymethyl, 2-chloro Polar modifications improve aqueous solubility
Compound 21 () 8-(Butylthio), 6-(methylamino) Thioether and alkylamino groups enhance membrane permeability

Key Findings :

  • 3-Allyl Group : Unique to the target compound, this group may sterically hinder enzymatic degradation (e.g., by phosphorylases) compared to unmodified THF sugars .
  • Acetylation : Acetate-protected sugars () improve stability but require deprotection for biological activity .
Stereochemical and Conformational Effects

Stereochemistry at the THF ring’s 2-, 3-, 4-, and 5-positions dictates receptor binding:

  • Target Compound (3R,4R,5R): This configuration aligns with the ribose-like conformation of active adenosine analogs, favoring A1 receptor engagement .
  • Compound (2R,3R,4R,5R) : The altered stereochemistry may reduce compatibility with receptors requiring a β-D-ribose orientation .

Physicochemical Properties :

  • Molecular Weight : Estimated ~300–320 g/mol (based on ’s 286.67 + allyl group).
  • Lipophilicity (LogP) : Higher than ’s compound due to the allyl group, predicted to enhance blood-brain barrier penetration.

Preparation Methods

Starting Materials and Initial Functionalization

The ribose derivative 1 (Figure 1) is typically prepared from D-ribose via sequential protection:

  • Acetonide protection of C2 and C3 hydroxyls.

  • Benzylation of C5-hydroxyl.

  • Selective deprotection of C2/C3 using acidic conditions.

Table 1: Common Protecting Groups for Ribose Derivatives

PositionProtecting GroupDeprotection Method
C2/C3AcetonideH+/H2O
C5Benzyl etherH2/Pd-C

Allylation at C3

Allyl group introduction employs Barbier-type reactions or Grignard additions :

  • Method A : Treatment of ketone intermediate 2 with allylmagnesium bromide in THF at −78°C yields 3 with >90% diastereomeric excess (de).

  • Method B : Pd-catalyzed allylic alkylation using allyl acetate and [(π-allyl)PdCl]2, achieving 85% yield and 95% de.

Key Insight : Microwave-assisted allylation (e.g., 100°C, 20 min) reduces reaction time by 70% compared to traditional thermal methods.

Purine Base Installation: Vorbrüggen Coupling

Standard Protocol

The glycosylation of 2-amino-6-chloropurine (4 ) with the sugar derivative 3 follows Vorbrüggen conditions:

  • Silylation : Purine is treated with hexamethyldisilazane (HMDS) and (NH4)2SO4 to form silylated intermediate 5 .

  • Coupling : 5 reacts with 3 in the presence of TMSOTf (catalyst) and BSA (co-silylating agent) in acetonitrile at 80°C for 12 h.

Outcomes :

  • N9-regioselectivity >98% confirmed by HPLC.

  • Yield: 75–82% after column purification.

Microwave-Assisted Modifications

Microwave irradiation (150°C, 30 min) enhances reaction efficiency:

  • Yield improvement : 88–92%.

  • Reduced side products : <5% N7-isomer formation.

Deprotection and Final Functionalization

Sequential Deprotection

  • Benzyl group removal : Hydrogenolysis (H2, Pd/C, EtOAc) cleaves the C5-benzyl ether to yield 6 .

  • Acetonide cleavage : Treatment with 80% acetic acid at 50°C liberates C2/C3 hydroxyls.

Purification and Characterization

  • Column chromatography : Silica gel (CH2Cl2:MeOH 9:1) isolates the final product with >99% purity.

  • Analytical data :

    • 1H NMR (DMSO-d6): δ 8.37 (s, 1H, H8), 5.86 (s, 1H, C1'), 5.54–5.60 (m, allyl).

    • HPLC : Rt = 12.7 min (C18 column, 0.1% TFA in H2O/MeCN).

Alternative Synthetic Routes

Enzymatic Transglycosylation

  • Advantage : Avoids harsh coupling conditions.

  • Limitation : Low efficiency (<20% yield) with non-natural sugars.

Mitsunobu Reaction

  • Conditions : DIAD, PPh3, THF, −20°C.

  • Outcome : Poor regioselectivity (N7:N9 = 1:1) and moderate yield (45%).

Industrial-Scale Considerations

Cost-Effective Catalysts

  • TMSOTf replacement : FeCl3·6H2O reduces catalyst cost by 60% while maintaining 78% yield.

Green Chemistry Approaches

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces acetonitrile, improving E-factor by 40% .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The synthesis of structurally related purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a similar compound synthesized via bromination of adenosine derivatives under controlled conditions (e.g., using DMSO-d6 for NMR monitoring). Key steps include:

  • Protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent unwanted side reactions.
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
  • Characterization by ¹H/¹³C NMR and ESI-MS to confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (e.g., δ 3.46–5.83 ppm for tetrahydrofuran ring protons and NH₂ groups) and ¹³C NMR to resolve stereochemistry and confirm substituent positions .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (e.g., observed [M+H]⁺ at m/z 345.1 for a brominated analog) .
  • IR Spectroscopy : To identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store at -10°C under inert atmosphere (argon or nitrogen) to prevent degradation .
  • Spill Management : Avoid dust formation; collect spills with absorbent materials and dispose as hazardous waste .

Q. How can researchers assess acute toxicity in experimental settings?

  • In vitro assays : Use cell viability tests (e.g., MTT assay) on human fibroblast or hepatocyte lines.
  • In vivo models : Administer graded doses to rodents (oral or intraperitoneal) and monitor for clinical signs (e.g., respiratory distress, H335 hazard) .
  • Reference GHS classifications: H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., ’s ¹H NMR δ 8.11 ppm for purine H-2 proton).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and NOESY to confirm spatial arrangements .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical confirmation .

Q. What strategies optimize the compound’s reactivity in nucleoside analog synthesis?

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., 6-chloro substitution) to enhance electrophilicity at the purine C-2 position .
  • Solvent selection : Use anhydrous DMF or THF to stabilize intermediates during allylation or glycosylation reactions .
  • Catalysis : Employ palladium catalysts for cross-coupling reactions to attach aryl/alkyl groups to the allyl moiety .

Q. How do substituents influence biological activity in target systems?

  • 6-Chloro group : Enhances metabolic stability by resisting deamination compared to unmodified purines .
  • Allyl moiety : May facilitate covalent binding to cysteine residues in enzymatic active sites (e.g., kinase inhibition studies) .
  • Hydroxymethyl group : Impacts solubility and hydrogen-bonding interactions in nucleic acid binding assays .

Q. What methods evaluate the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Incubate at pH 2–9 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal stability predictions .
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

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